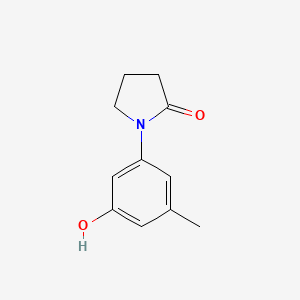

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-hydroxy-5-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-5-9(7-10(13)6-8)12-4-2-3-11(12)14/h5-7,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNDCAWSWPMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-hydroxy-5-methylbenzaldehyde with an amine, followed by cyclization, can yield the desired pyrrolidinone. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

Substitution: The hydroxy and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one as an anticancer agent. Research has demonstrated that derivatives of pyrrolidinones exhibit cytotoxic effects against various cancer cell lines, including:

- Triple-negative breast cancer (MDA-MB-231)

- Melanoma (IGR39)

- Pancreatic carcinoma (Panc-1)

- Prostate cancer (PPC-1)

In vitro assays, such as the MTT assay, have been utilized to evaluate the cytotoxicity of these compounds, revealing promising results in selectively targeting cancer cells while sparing normal fibroblast cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against resistant strains of bacteria and fungi. Studies indicate that derivatives of this compound demonstrate significant activity against Gram-positive pathogens, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Clostridioides difficile

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents to combat rising resistance issues in clinical settings .

Neuropharmacological Effects

Research into the neuropharmacological properties of pyrrolidinones indicates that they may act on neurotransmitter systems, particularly dopamine and norepinephrine transporters. For example, analogs have shown selective inhibition of dopamine transporters, which could lead to applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrrolidinone derivatives demonstrated that specific modifications to the this compound structure enhanced its anticancer potency. The most effective compounds were those that selectively induced apoptosis in prostate cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of new antimicrobial agents, derivatives of this compound were tested against a panel of multidrug-resistant pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as therapeutic agents against resistant infections .

Data Tables

| Application Area | Target Cells/Pathogens | Key Findings |

|---|---|---|

| Anticancer | MDA-MB-231, IGR39 | Selective cytotoxicity observed; potential for targeted therapy |

| Antimicrobial | Staphylococcus aureus | Significant activity against resistant strains; promising scaffold for drug development |

| Neuropharmacology | Dopamine Transporters | Selective inhibition observed; potential applications in mood disorders |

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Pyrrolidinone Derivatives

- 1-(5-Chloro-2-hydroxyphenyl)-4-substituted-pyrrolidin-2-ones : These derivatives exhibit enhanced antioxidant activity. For example, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one demonstrates 1.35× higher DPPH radical scavenging activity than ascorbic acid .

- Key Difference : The chloro and thioxo-triazole substituents in these derivatives likely improve electron-withdrawing effects and radical stabilization, enhancing antioxidant capacity compared to the target compound’s methyl and hydroxy groups.

Natural Product-Derived Pyrrolidinones

- 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one: Isolated from Rehmannia glutinosa and mulberry, this compound features a furyl-oxoethyl side chain. It shows protective effects against LPS-induced cell damage in NRK-52e cells .

Sulfonyl- and Amino-Substituted Derivatives

- 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2): Contains a methanesulfonyl group (-SO₂CH₃) and an amino (-NH₂) group, which may enhance solubility and hydrogen-bonding capacity .

Sterically Hindered Derivatives

- (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone: Features a bulky trityl group, increasing steric hindrance and stability. This derivative is used in chiral synthesis but may exhibit reduced cellular permeability .

- (-)-(R)-3-methylene-5-phenylpyrrolidin-2-one : The methylene group and stereochemistry (R-configuration) influence conformational flexibility and receptor selectivity .

- Key Difference : Steric and stereochemical factors differentiate these compounds from the target molecule, which lacks such bulky substituents or defined chirality.

Structural and Functional Analysis

Research Implications

- Structure-Activity Relationship (SAR): The hydroxyl and methyl groups in this compound balance lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate. Chloro, sulfonyl, or amino substituents in analogs enhance specific activities (e.g., antioxidant or receptor binding) but may compromise solubility or synthetic accessibility .

- Synthetic Utility : The target compound’s efficient synthesis (74.07% yield) and modular structure enable rapid diversification into triazine derivatives, underscoring its value in drug discovery .

Biological Activity

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one, also known by its CAS number 2294619-85-3, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent scientific research.

Chemical Structure and Synthesis

This compound features a pyrrolidinone core substituted with a hydroxy and methyl group on a phenyl ring. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes that yield the desired compound with high purity and yield.

Synthetic Route Overview

- Formation of Pyrrolidine Ring: Cyclization of suitable precursors.

- Introduction of Hydroxy Group: Hydroxylation can be achieved through various methods, including oxidation reactions.

- Substitution Reactions: Nucleophilic substitutions to introduce the phenolic component.

Biological Activities

This compound exhibits several notable biological activities:

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It potentially inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), making it a candidate for further investigation in inflammatory disease models .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

Case Study: Antimicrobial Screening

In a recent study, this compound was evaluated for its antimicrobial properties against a panel of resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antioxidant Activity: The hydroxyl group facilitates electron donation, neutralizing free radicals.

- Antimicrobial Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Mechanism: Modulation of enzyme activity related to inflammatory processes.

Q & A

Q. Table 1: Comparison of Synthetic Routes for Analogous Pyrrolidinones

Basic Question: How is the structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Key signals include the pyrrolidinone carbonyl (δ ~175–180 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–7.5 ppm in ¹H NMR). Hydroxy and methyl groups appear at δ ~1.5–2.5 ppm (CH₃) and δ ~5–6 ppm (OH, exchangeable) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns. For example, similar compounds (e.g., (5R*)-5-[(2S*,5S*)-1-methoxy-5-phenyl-pyrrolidin-2-yl]-3-methylfuran-2(5H)-one) were characterized with R-factors < 0.05 .

Basic Question: What safety protocols are recommended for handling pyrrolidinone derivatives?

Methodological Answer:

Safety measures for structurally related compounds (e.g., 1-ethenylpyrrolidin-2-one) include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents (e.g., DMF, THF) .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Question: How can reaction yields for this compound synthesis be optimized?

Methodological Answer:

Yield optimization strategies include:

- Ultrasound-Assisted Synthesis : Evidence from 5-(3,3,3-trifluoro-2-oxopropylidene)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one shows that ultrasound promotes faster reaction kinetics and higher yields (e.g., 20% increase) by enhancing mixing and reducing aggregation .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMAc) improve solubility of aromatic intermediates. highlights aqueous HCl for crystallization, achieving 52.7% yield via controlled pH adjustment .

Advanced Question: What computational tools are available to predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., cannabinoid receptors, as seen in pyrrolidinone-based ligands ).

- QSAR Modeling : Leverage SMILES notation (e.g., CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N=CC3=CN=C(N=C3)C4=CC=CC=C4)C(C)C) from PubChem to predict physicochemical properties and ADMET profiles .

Advanced Question: How do contradictory spectral data arise in pyrrolidinone derivatives, and how are they resolved?

Methodological Answer:

Contradictions may stem from:

- Tautomerism : Keto-enol tautomerism in pyrrolidinones can shift NMR signals. For example, resolved tautomeric forms via deuterium exchange experiments .

- Stereochemical Ambiguity : Chiral centers (e.g., in (3R,5R)-5-(3-methoxyphenyl)-3-((R)-1-phenylethylamino)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one) require circular dichroism (CD) or X-ray analysis for unambiguous assignment .

Advanced Question: What are the potential biomedical applications of this compound?

Methodological Answer:

While direct studies are lacking, structural analogs suggest:

- Anticancer Activity : Pyrrolidinones with aryl substituents (e.g., 1-(4-trifluoromethylphenyl) derivatives) inhibit kinase pathways .

- Antimicrobial Properties : Compounds like (2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one exhibit broad-spectrum activity via membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.